6,7-Dimethyl-3-phenylquinolin-2(1H)-one
Description
6,7-Dimethyl-3-phenylquinolin-2(1H)-one (CAS: 122778-99-8) is a quinolinone derivative characterized by a bicyclic quinoline core substituted with methyl groups at positions 6 and 7, a phenyl group at position 3, and a ketone moiety at position 2 . Structural studies confirm the planarity of the quinolinone ring, a feature critical for binding to hydrophobic pockets in enzymes or receptors .
Properties
CAS No. |
122778-99-8 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6,7-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-12(11)2/h3-10H,1-2H3,(H,18,19) |
InChI Key |
OSPXQNCGCAJHNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical comparisons are summarized below:
- Lipophilicity (logP) : Methyl and methoxy groups reduce logP compared to halogenated derivatives, favoring better aqueous solubility.
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, while nitro groups () may lead to reactive intermediates.
Structural and Binding Implications
- Planarity: The quinolinone ring in 6,7-Dimethyl-3-phenylquinolin-2(1H)-one is planar (similar to quinoxalin-2(1H)-one in ), facilitating π-π stacking in hydrophobic protein pockets.
- Hydrogen Bonding: Hydroxyl or ketone groups (e.g., 6,7-dimethyl-2-hydroxyquinoline in ) enhance hydrogen-bonding capacity, unlike the non-polar methyl groups in the target compound.
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